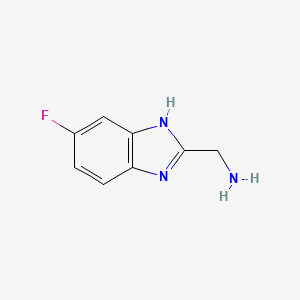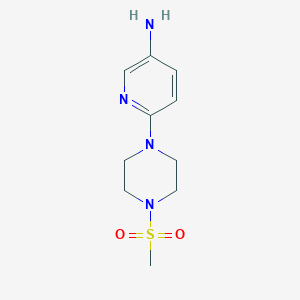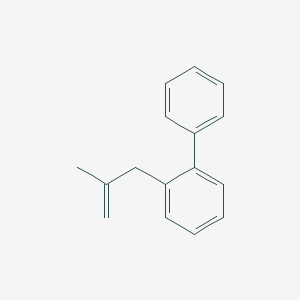
3-(2-Biphenyl)-2-methyl-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the starting materials, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the mechanisms by which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity.科学研究应用
Self-Assembly and Nanostructures
Coil-rod-coil molecules that incorporate biphenyl units show diverse self-organizing behaviors influenced by the length of the coil chains and the incorporation of lateral methyl groups. These molecules can form structures ranging from lamellar, bicontinuous cubic, to hexagonal perforated lamellar (HPL) and oblique columnar structures in different phases, showcasing their potential in designing advanced materials with specific nanostructures (Zhong et al., 2013).
Coordination Polymers and Photoluminescent Properties
Biphenyl-tetracarboxyl acid derivatives are instrumental in forming metal-organic coordination polymers, exhibiting interesting structures and strong luminescent emission. These compounds, due to their structural novelty and photoluminescent properties, hold potential applications in optical materials (Zang et al., 2009).
Catalysis and Chemical Synthesis
Biphenyl compounds are key intermediates in various chemical syntheses and catalysis processes. For instance, they play a crucial role in the catalytic oxidation processes for producing significant industrial intermediates. The versatility of these compounds in catalysis underscores their importance in chemical manufacturing and the pharmaceutical industry (Alvarez et al., 2007).
Cytotoxicity and Cancer Research
Compounds derived from biphenyl structures exhibit potent cytotoxicity against various cancer cell lines. This highlights their potential use in developing new anticancer agents. The structure-activity relationship of these compounds can be a valuable area of study for cancer therapeutics (Tra et al., 2021).
Functionalization and Material Properties
The functionalization and activation of biphenyl compounds, such as through rhodium-catalyzed reactions, open pathways to produce a variety of functional materials. These reactions are pivotal in synthesizing materials with desired properties for applications in diverse fields, including materials science and pharmaceuticals (Iverson & Jones, 2001).
安全和危害
This would involve looking at the compound’s toxicity, any risks it poses to human health or the environment, and any safety precautions that need to be taken when handling it.
未来方向
This could involve looking at potential future applications of the compound, areas where further research is needed, and any upcoming trends in the field.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
1-(2-methylprop-2-enyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAJPAFNXFGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641214 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Biphenyl)-2-methyl-1-propene | |
CAS RN |
860770-58-7 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

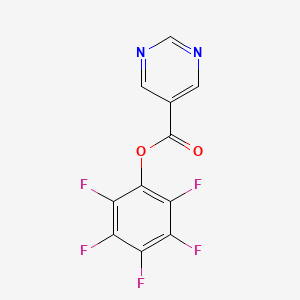
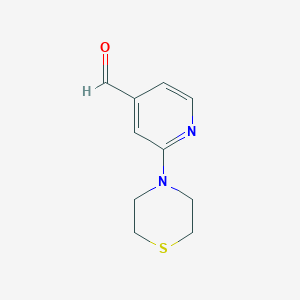
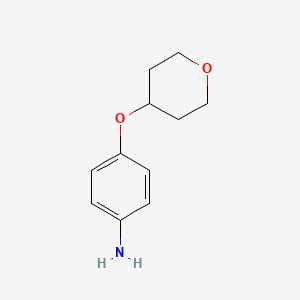
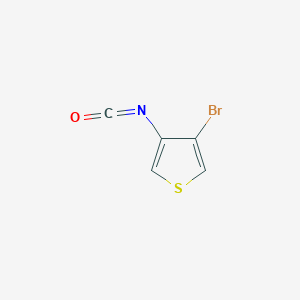
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde](/img/structure/B1345299.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol](/img/structure/B1345300.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)
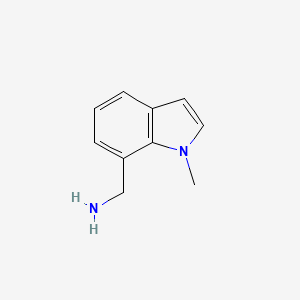
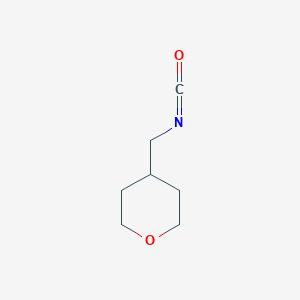
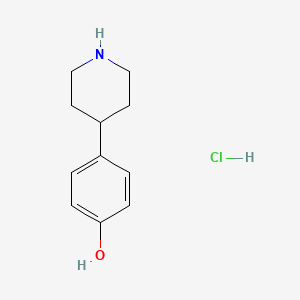
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)
